AAD-2004
概要
説明
クリスデザラジンは、AAD-2004としても知られており、ミクロソームプロスタグランジンE2シンターゼ-1(mPGES-1)の阻害剤として機能する合成有機化合物です。また、活性酸素種を捕捉することにより、抗酸化作用も示します。 この化合物は、アルツハイマー病、パーキンソン病、筋萎縮性側索硬化症(ALS)を含むさまざまな神経変性疾患の治療のために開発中です .
2. 製法
合成経路と反応条件: クリスデザラジンは、アスピリンと構造的に関連しており、一連の化学反応によって合成されます 温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を実現するために最適化されます .
工業生産方法: クリスデザラジンの工業生産は、自動反応器と連続フロープロセスを使用して大規模な化学合成を行います。生産プロセスは、一貫性、スケーラビリティ、費用対効果を確保するように設計されています。 クロマトグラフィーや分光法などの品質管理措置を使用して、最終製品の純度と組成を監視します .
科学的研究の応用
Crisdesalazine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of prostaglandin E2 synthesis.
Biology: Investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
Medicine: Under clinical development for the treatment of Alzheimer’s disease, Parkinson’s disease, ALS, major depression, and canine dementia.
Industry: Potential applications in the development of anti-inflammatory and antioxidant therapies .
作用機序
クリスデザラジンは、ミクロソームプロスタグランジンE2シンターゼ-1(mPGES-1)を阻害することで作用し、炎症の重要なメディエーターであるプロスタグランジンE2の産生を減少させます。さらに、クリスデザラジンは活性酸素種を捕捉することにより、酸化ストレスを軽減します。これらの複合的な作用が、神経保護効果と抗炎症効果に寄与します。 関与する分子標的および経路には、シクロオキシゲナーゼ酵素の阻害と炎症性シグナル伝達経路のモジュレーションが含まれます .
類似化合物:
アスピリン: クリスデザラジンとアスピリンの両方ともプロスタグランジンの合成を阻害しますが、クリスデザラジンは追加の抗酸化特性を持っています。
イブプロフェン: クリスデザラジンと同様に、イブプロフェンは抗炎症薬ですが、神経保護効果は同じレベルではありません。
リルゾール: ALSの治療に使用されるリルゾールは、クリスデザラジンとは異なる作用機序を持ち、グルタミン酸の放出の阻害が含まれます .
独自性: クリスデザラジンは、mPGES-1阻害剤と抗酸化剤の二重作用を備えているため、他の類似化合物とは異なります。
生化学分析
Biochemical Properties
AAD-2004 has been found to completely remove free radicals at 50 nM as a potent spin trapping molecule and inhibited mPGES-1 with an IC 50 of 230 nM . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving free radicals and mPGES-1.
Cellular Effects
In cellular processes, this compound has been observed to block free radical formation, PGE2 formation, and microglial activation in the spinal motor neurons of SOD1G93A mice . As a consequence, this compound reduced autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span .
Molecular Mechanism
The molecular mechanism of this compound involves its potent spin trapping properties and its ability to inhibit mPGES-1 . By blocking free radical formation and PGE2 formation, this compound can prevent neuronal injury that often occurs in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it has been noted that this compound shows efficacy in a mouse model of ALS .
Dosage Effects in Animal Models
In animal models, this compound has shown to be effective even at a dose 400-fold higher than that required to obtain maximal therapeutic efficacy in SOD1G93A mice . This suggests that this compound has a wide therapeutic window and is well-tolerated at high doses.
Metabolic Pathways
Given its role as a potent spin trapping molecule and mPGES-1 inhibitor, it is likely involved in pathways related to these functions .
Subcellular Localization
Given its role in blocking free radical formation and PGE2 formation, it is likely that it interacts with cellular components involved in these processes .
準備方法
Synthetic Routes and Reaction Conditions: Crisdesalazine is structurally related to aspirin and is synthesized through a series of chemical reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of crisdesalazine involves large-scale chemical synthesis using automated reactors and continuous flow processes. The production process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
化学反応の分析
反応の種類: クリスデザラジンは、次の化学反応をいくつか経ます。
酸化: この化合物は酸化されてキノン誘導体を形成することができます。
還元: 還元反応によって、化合物は対応するヒドロキノン形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
主要生成物: これらの反応から生成される主要生成物には、官能基が変化したクリスデザラジンのさまざまな誘導体が含まれており、異なる薬理学的特性を示す可能性があります .
4. 科学研究への応用
クリスデザラジンは、幅広い科学研究への応用があります。
化学: プロスタグランジンE2合成の阻害を研究するためのモデル化合物として使用されます。
生物学: 神経変性疾患の動物モデルにおける神経保護効果について調査されています。
医学: アルツハイマー病、パーキンソン病、ALS、重度のうつ病、犬の認知症の治療のために臨床開発中です。
産業: 抗炎症および抗酸化療法の開発における潜在的な応用 .
類似化合物との比較
Aspirin: Both crisdesalazine and aspirin inhibit prostaglandin synthesis, but crisdesalazine has additional antioxidant properties.
Ibuprofen: Like crisdesalazine, ibuprofen is an anti-inflammatory agent, but it does not exhibit the same level of neuroprotective effects.
Riluzole: Used in the treatment of ALS, riluzole has different mechanisms of action compared to crisdesalazine, which includes inhibition of glutamate release .
Uniqueness: Crisdesalazine’s dual action as an mPGES-1 inhibitor and antioxidant distinguishes it from other similar compounds.
特性
IUPAC Name |
2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVACIBQLDZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927685-43-6 | |
Record name | AAD-2004 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRISDESALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of AAD-2004 in the context of neurodegenerative diseases?
A1: this compound exerts its beneficial effects through a dual mechanism:
- Potent Antioxidant Activity: this compound acts as a potent spin-trapping molecule, effectively scavenging free radicals and reducing oxidative stress. [] This is particularly relevant in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), where oxidative damage contributes significantly to neuronal death. [, ]
- Anti-inflammatory Properties: this compound inhibits microsomal Prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). [] By suppressing mPGES-1 activity, this compound reduces inflammation and its associated neuronal damage. []
Q2: How does this compound's inhibition of monoamine oxidase B (MAO-B) contribute to its neuroprotective effects?
A2: Research suggests that this compound's inhibition of MAO-B, an enzyme involved in the breakdown of neurotransmitters, plays a crucial role in its neuroprotective activity. [] Specifically, inhibiting MAO-B with this compound has been shown to:
- Reduce reactive astrogliosis: this compound significantly reduces the excessive proliferation and activation of astrocytes, which contribute to scar formation and hinder brain repair after injury. []
- Decrease scar formation: By attenuating reactive astrogliosis, this compound minimizes the formation of glial scars, which can disrupt neuronal connections and impair brain function. []
- Lower GABA production in reactive astrocytes: this compound normalizes the elevated levels of gamma-aminobutyric acid (GABA) produced by reactive astrocytes, potentially contributing to a more balanced neurotransmitter environment. []
Q3: What is the significance of this compound's ability to reduce H2O2 production in the context of neuroprotection?
A3: this compound exhibits the ability to reduce the production of hydrogen peroxide (H2O2), a reactive oxygen species, within the brain. [] This is noteworthy because:
- H2O2 is a byproduct of MAO-B activity: MAO-B generates H2O2 during the breakdown of neurotransmitters. Excessive H2O2 contributes to oxidative stress and neuronal damage. []
- This compound's dual action: By inhibiting MAO-B and scavenging H2O2 directly, this compound effectively reduces H2O2 levels, providing multifaceted protection against oxidative stress. []
Q4: Can you elaborate on the preclinical evidence supporting this compound's therapeutic potential in ALS?
A4: Studies in a mouse model of ALS demonstrated that this compound:
- Improved motor function and extended lifespan: Treatment with this compound significantly enhanced motor performance and prolonged survival in mice with ALS, highlighting its potential to slow disease progression. [, ]
- Reduced various pathological hallmarks of ALS: this compound administration effectively decreased:
- Free radical production: Lowering oxidative stress in the spinal cord. [, ]
- PGE2 formation: Attenuating inflammation within the central nervous system. [, ]
- Microglial activation: Reducing the activation of these immune cells in the spinal cord, which contributes to neuroinflammation. [, ]
- Autophagosome formation: Suggesting a potential role in regulating cellular waste disposal processes. []
- Axonopathy and motor neuron degeneration: Protecting the integrity of nerve cells responsible for muscle control. [, ]
Q5: How does this compound compare to existing treatments for neurodegenerative diseases in preclinical studies?
A5: In preclinical studies using a mouse model of ALS, this compound showed superior efficacy compared to riluzole and ibuprofen, two drugs currently used in ALS management. [] Notably, this compound achieved these results without inducing gastric bleeding, a common side effect of ibuprofen. [] This suggests a potentially favorable safety profile for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。